molecular formula C2H6ClO2P B15290410 Dimethylchlorophosphite CAS No. 3743-07-5

Dimethylchlorophosphite

Cat. No.: B15290410
CAS No.: 3743-07-5
M. Wt: 128.49 g/mol
InChI Key: NNPCWHQMEPPTJV-UHFFFAOYSA-N
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Description

Dimethylchlorophosphite, also known as dimethyl phosphorochloridate, is an organophosphorus compound with the chemical formula (CH₃O)₂P(O)Cl. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity and is used in a variety of chemical reactions and industrial applications .

Preparation Methods

Dimethylchlorophosphite can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent the reaction from being affected by moisture in the air. The reaction proceeds as follows :

[ \text{PCl}_3 + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{P(O)Cl} + 2 \text{HCl} ]

The reaction is usually conducted at low temperatures, often using an ice bath or a temperature-controlled environment to ensure high efficiency and yield. The resulting this compound can be purified through distillation or other separation techniques to remove any residual inorganic acids .

Chemical Reactions Analysis

Dimethylchlorophosphite undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and oxidizing agents. The major products formed from these reactions are phosphates, phosphoramidates, and phosphoric acids .

Scientific Research Applications

Dimethylchlorophosphite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethylchlorophosphite involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the phosphorus atom, leading to the formation of various phosphates and phosphoramidates. This reactivity is due to the presence of the chlorine atom, which makes the phosphorus atom more electrophilic .

Comparison with Similar Compounds

Dimethylchlorophosphite can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in various chemical processes .

Properties

IUPAC Name

chloro(dimethoxy)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClO2P/c1-4-6(3)5-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPCWHQMEPPTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190874
Record name Dimethylchlorophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-07-5
Record name Dimethylchlorophosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylchlorophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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